ethyl 5-phenyl-1H-imidazole-2-carboxylate

Description

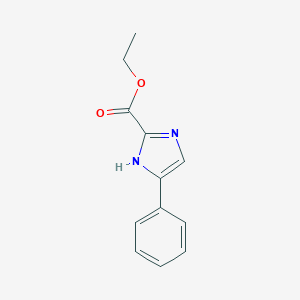

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-phenyl-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-13-8-10(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBIUWPIJOWUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564991 | |

| Record name | Ethyl 5-phenyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130493-12-8 | |

| Record name | Ethyl 5-phenyl-1H-imidazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130493-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-phenyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Imidazole Heterocycles in Contemporary Chemical Synthesis and Biological Inquiry

Imidazole (B134444) is a five-membered planar, aromatic heterocycle containing two nitrogen atoms. tsijournals.comijpcbs.com This ring system is a fundamental component of numerous naturally occurring and synthetic compounds that are vital to biological systems and therapeutic medicine. biomedpharmajournal.org The imidazole nucleus is found in essential biomolecules such as the amino acid histidine, the hormone histamine, and purines, which are key components of nucleic acids. biomedpharmajournal.orgsciencepublishinggroup.com Its electron-rich nature allows it to readily bind with various enzymes and receptors, making it a highly sought-after scaffold in drug discovery. nih.gov

The synthetic versatility of the imidazole ring has led to the development of a vast library of derivatives. researchgate.net Medicinal chemists have explored these derivatives extensively, revealing a wide spectrum of pharmacological activities. sciencepublishinggroup.comijpsjournal.com The ability to modify the imidazole core at various positions allows for the fine-tuning of its biological and physicochemical properties, leading to the creation of potent therapeutic agents. This has resulted in the successful development of imidazole-containing drugs for a diverse range of diseases. nih.gov

The broad applicability of imidazole derivatives in medicinal chemistry is a testament to their significant biological activity. Research has demonstrated their potential across numerous therapeutic areas, establishing the imidazole scaffold as a "privileged structure" in drug development. ijpsjournal.com

Table 1: Selected Biological Activities of Imidazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Imidazole derivatives have been shown to inhibit tumor growth through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation. | ijpsjournal.com |

| Antimicrobial | This class of compounds exhibits activity against a range of microbial pathogens, including bacteria and fungi. | researchgate.netijpsjournal.com |

| Anti-inflammatory | Certain imidazole-based compounds have demonstrated the ability to modulate inflammatory pathways, for instance, through the inhibition of the COX-2 enzyme. | nih.govijpsjournal.com |

| Antitubercular | Research has identified imidazole derivatives with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. | ijpsjournal.com |

| Antiviral | The imidazole scaffold is a component of various agents investigated for their ability to combat viral infections. | sciencepublishinggroup.com |

| Antihypertensive | Some derivatives have been developed to treat high blood pressure. | ijpsjournal.com |

Architectural and Functional Importance of the Carboxylate Moiety in Heterocyclic Systems

The carboxylate moiety, particularly in its ester form (—COOR), is a critical functional group that imparts specific architectural and functional properties to heterocyclic systems. Its presence significantly influences a molecule's physicochemical characteristics, which in turn affects its pharmacokinetic and pharmacodynamic profiles. wiley-vch.de A carboxylic acid group is typically ionized at physiological pH, which increases the hydrophilicity and polarity of a molecule. wiley-vch.de While this can enhance solubility, it can also present challenges for passive diffusion across biological membranes. wiley-vch.denih.gov The ester form, as seen in ethyl 5-phenyl-1H-imidazole-2-carboxylate, serves as a common prodrug strategy to mask the polar carboxylic acid, improving membrane permeability.

Functionally, the carboxylate group can act as a pharmacophore, a key structural feature responsible for a drug's biological activity, by forming crucial interactions with biological targets like receptors or enzymes. nih.gov It can also serve as a bioisostere, mimicking other functional groups to enhance activity or improve properties. wiley-vch.de In synthetic chemistry, the carboxylate moiety is highly valuable. It can function as an activating group, facilitating reactions at adjacent positions on the heterocyclic ring. ias.ac.in For example, it can promote the reactivity of a scaffold in Michael additions or act as a directing group in C-H activation reactions, guiding the introduction of new substituents to specific locations. ias.ac.inresearchgate.net

Table 2: Influence of the Carboxylate/Ester Moiety on Molecular Properties

| Property | Influence of Carboxylate/Ester Group | References |

|---|---|---|

| Solubility | The carboxylic acid form generally increases water solubility due to its polarity and ability to ionize. | wiley-vch.de |

| Lipophilicity | Converting the carboxylic acid to an ester increases lipophilicity (fat solubility), which can enhance cell membrane permeation. | wiley-vch.de |

| Reactivity | Can act as an activating or directing group in organic synthesis, enabling specific chemical transformations. | ias.ac.in |

| Biological Binding | The carboxylate group can form strong ionic or hydrogen bonds with biological targets, anchoring the molecule in a binding site. | nih.gov |

Contextualizing Ethyl 5 Phenyl 1h Imidazole 2 Carboxylate Within the Broader Landscape of Imidazole Chemistry

Established and Emerging Approaches to the 1H-Imidazole Core Synthesis

The formation of the 1H-imidazole core is a fundamental step in the synthesis of this compound and its analogs. Key strategies include multi-component cyclization reactions and annulation reactions involving specific synthons.

Multi-component Cyclization Reactions for Imidazole Ring Assembly

Multi-component reactions (MCRs) offer an efficient pathway to the imidazole core by combining three or more starting materials in a single pot, thereby reducing reaction time and improving atom economy. The Debus-Radziszewski imidazole synthesis and its variations are classic examples of such transformations. These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. rsc.orgderpharmachemica.comsciepub.com

A notable MCR for the synthesis of substituted imidazoles is the Van Leusen imidazole synthesis. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. organic-chemistry.orgnih.gov The aldimine can be generated in situ from an aldehyde and an amine, making it a versatile three-component reaction. nih.gov The reaction proceeds via a [3+2] cycloaddition of the TosMIC to the aldimine, followed by elimination of p-toluenesulfinic acid to yield the imidazole product. nih.gov

Annulation Reactions Involving Alpha-Isocyanoacetates and Related Synthons

Annulation reactions, particularly those employing α-isocyanoacetates, provide a powerful and regioselective method for constructing the imidazole ring with functionalities amenable to further modification. Ethyl isocyanoacetate is a key synthon in this approach, serving as a building block for the C-2 and N-1 positions of the imidazole ring.

One effective strategy involves the [3+2] cycloaddition of ethyl isocyanoacetate with imidoyl chlorides. This reaction allows for the direct formation of 1,5-disubstituted imidazole-4-carboxylates. nih.gov The process is typically base-mediated, with the base facilitating the formation of a nucleophilic anion from ethyl isocyanoacetate, which then attacks the imidoyl chloride. Subsequent cyclization and aromatization lead to the desired imidazole ester. nih.gov

Strategic Introduction of the Phenyl Group at the C-5 Position of the Imidazole Ring

The regioselective introduction of the phenyl group at the C-5 position is a critical aspect of the synthesis of this compound. The choice of synthetic strategy often dictates the position of the substituents on the imidazole ring.

In the context of the Van Leusen imidazole synthesis, the substituents on the final imidazole product are determined by the starting aldehyde and amine. To achieve a C-5 phenyl substitution, an appropriate precursor that ultimately places the phenyl group at this position would be required.

Palladium-catalyzed C-H arylation offers a modern and direct approach to introduce aryl groups onto the imidazole core. By carefully selecting the directing group and reaction conditions, regioselective arylation at the C-5 position can be achieved. For instance, the use of a removable directing group on the imidazole nitrogen can guide the palladium catalyst to the C-5 position for arylation. nih.gov

Esterification and Interconversion of Functional Groups at the C-2 Carboxylate Position

The ethyl carboxylate group at the C-2 position can be introduced either directly during the ring formation or by subsequent esterification of a corresponding carboxylic acid.

Direct introduction is often achieved when the synthetic strategy employs a reagent already containing the ester functionality. For example, the use of ethyl isocyanoacetate in annulation reactions directly installs the ethyl carboxylate group at the desired position.

Alternatively, if the synthesis yields 5-phenyl-1H-imidazole-2-carboxylic acid, a subsequent esterification step is necessary. The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comderpharmachemica.com Other modern esterification methods using coupling reagents like POCl3 or NDTP can also be employed, often under milder conditions. derpharmachemica.comnih.gov

Optimization of Reaction Parameters for Yield and Selectivity in this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. This includes the evaluation of different catalyst systems and the influence of the solvent.

Evaluation of Catalyst Systems and Solvent Influence

The choice of catalyst can significantly impact the efficiency of imidazole synthesis. Both Brønsted and Lewis acids have been shown to catalyze the formation of the imidazole ring in multi-component reactions. For instance, citric acid, a mild and environmentally friendly Brønsted acid, has been successfully used to catalyze the synthesis of 2,4,5-triarylimidazoles. derpharmachemica.com Various other catalysts, including solid-supported acids and metal nanoparticles, have also been explored to facilitate these transformations and often offer advantages in terms of reusability and ease of separation. researchgate.netnih.gov

Below is an interactive data table summarizing the effect of different catalysts and solvents on the yield of substituted imidazoles, providing insights into the optimization of the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Citric Acid (15 mol%) | Ethanol | Reflux | 3 | 85 | derpharmachemica.com |

| [Pyridine-SO3H]Cl (10 mol%) | Neat | 100 | 0.5-1 | 90-95 | sharif.edu |

| Diethyl Ammonium (B1175870) Hydrogen Phosphate | Solvent-free | 100 | 0.25-0.5 | 92-96 | sciepub.com |

| Syzygium cumini Seed Extract (15 mol%) | Water | 80 | 1 | 96 | rsc.org |

| FeCl3/Al2O3 | DMF | 25 | 2-4 | 85-92 | researchgate.net |

| p-Toluenesulfonic acid | Grinding, Solvent-free | RT | 0.17-0.33 | 90-95 | figshare.com |

| ZnO Nanoparticles | Ultrasound, Ethanol | RT | 0.5-1 | 90-96 | nih.gov |

| CuO Nanoparticles | Solvent-free | 100 | 0.17-0.33 | 90-95 | nih.gov |

Table 1. Evaluation of various catalyst systems and solvents for the synthesis of substituted imidazoles.

Investigation of Temperature and Reaction Time Profiles

One prominent method for constructing the 1,5-disubstituted imidazole ring system involves the cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate. nih.gov In this approach, the temperature profile is carefully controlled to manage the reactivity of the intermediates. The reaction is typically initiated at a very low temperature, such as -78 °C, to control the initial nucleophilic attack and prevent side reactions. nih.gov Following the initial addition, the reaction mixture is gradually allowed to warm to room temperature and is stirred for an extended period, often up to 48 hours, to ensure the completion of the cyclization and subsequent proton transfer steps. nih.gov

In contrast, other synthetic strategies for related benzimidazole (B57391) carboxylates employ elevated temperatures to drive the reaction. For instance, a one-pot nitro-reductive cyclization can be conducted at a constant elevated temperature of 90 °C (363 K). researchgate.net Similarly, alternative syntheses of imidazole derivatives have been reported at temperatures as high as 140 °C for a duration of 8 hours to facilitate the ring-closure process. google.com Reactions conducted at room temperature are also utilized, typically requiring longer reaction times, such as 24 hours, to proceed to completion. acs.org

The selection of a specific temperature and time profile is therefore intrinsically linked to the chosen synthetic pathway, the stability of the reactants and intermediates, and the desired reaction rate.

Table 1: Comparative Temperature and Reaction Time Profiles in the Synthesis of Imidazole Carboxylates and Analogues

| Synthetic Route | Temperature Profile | Reaction Time | Source(s) |

|---|---|---|---|

| Cycloaddition | Cooled to -78 °C, then warmed to room temperature | 48 hours | nih.gov |

| Reductive Cyclization | 90 °C (363 K) | Not specified | researchgate.net |

| N-1 Position Substitution | 5-10 °C, then room temperature | 24 hours | acs.org |

Advanced Purification and Isolation Techniques for Product Enhancement

The isolation of pure this compound and its analogues from the crude reaction mixture is a critical step that dictates the final quality of the product. Various advanced purification and isolation techniques are employed to remove unreacted starting materials, reagents, and side products.

Column Chromatography is one of the most frequently utilized methods for the purification of imidazole esters. nih.gov This technique involves passing the crude product through a stationary phase, typically silica (B1680970) gel, using a carefully selected solvent system (mobile phase) such as a mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.net The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the desired compound with high purity. nih.gov Yields of the final products are often determined only after this chromatographic purification step. nih.gov

Recrystallization and Precipitation are also powerful techniques for enhancing product purity. These methods rely on the differences in solubility between the target compound and impurities in a given solvent or solvent mixture at varying temperatures.

Recrystallization: This involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent. A specific example involves the recrystallization of a benzimidazole carboxylate from a mixture of N,N-dimethylformamide and water. researchgate.net

Solvent Precipitation: A related technique involves dissolving the crude material in a good solvent (e.g., ethanol) and then adding a second solvent (an anti-solvent, e.g., ethyl acetate) in which the product is poorly soluble. This change in solvent composition causes the selective precipitation of the pure compound, which can then be isolated by filtration. This method has been shown to significantly enhance product purity, achieving levels as high as 99.6% as determined by HPLC analysis. google.com

The choice of purification method depends on the physical properties of the target compound, the nature of the impurities, and the required level of purity for subsequent applications.

Table 2: Summary of Purification Techniques for Imidazole Carboxylates

| Technique | Solvents / Materials Used | Achieved Purity | Source(s) |

|---|---|---|---|

| Column Chromatography | Silica gel, Hexane/Ethyl Acetate | Adequate for isolation | nih.govresearchgate.net |

| Recrystallization | N,N-Dimethylformamide / Water | Crystalline solid | researchgate.net |

Elucidation of Proposed Reaction Pathways for Imidazole Ring Formation

Several synthetic strategies have been proposed and utilized for the construction of substituted imidazole rings, which can be adapted for the synthesis of this compound. These pathways primarily involve the condensation of key building blocks that ultimately form the five-membered heterocyclic ring.

One of the most prominent methods is the multi-component Radziszewski synthesis and its modern variations. This approach typically involves the cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (like ammonium acetate). sciepub.comamazonaws.com For the target molecule, a plausible pathway would involve the reaction of a phenyl-substituted α-dicarbonyl compound (e.g., 1-phenyl-1,2-propanedione), ethyl glyoxylate (B1226380) (as the aldehyde component to install the ester at C2), and ammonium acetate. The final step of this reaction often involves an oxidation to achieve the aromatic imidazole ring.

Another significant pathway involves the use of α-isocyanoacetates . These versatile reagents are widely used to build various nitrogen-containing heterocycles, including imidazoles. nih.gov A synthetic approach could involve the cycloaddition reaction between ethyl isocyanoacetate and an appropriate imidoyl chloride derived from a phenyl-containing amide. This method is powerful for constructing 1,5-disubstituted imidazole-4-carboxylates and could potentially be adapted for the desired 2,5-substituted isomer. nih.gov

A third general strategy involves the reaction of an amidine derivative with an α-halocarbonyl compound . For instance, a general synthesis for related imidazole esters involves the reaction of an α-chlorinated oxaloacetic acid diethyl ester with an amidine. Adapting this to the target molecule would necessitate the use of benzamidine (B55565) as the amidine component to introduce the phenyl group.

The table below outlines potential starting materials for these proposed pathways.

| Proposed Pathway | Starting Material 1 | Starting Material 2 | Starting Material 3 |

| Radziszewski-type Synthesis | 1-Phenyl-1,2-dicarbonyl (e.g., Benzil) | Ethyl Glyoxylate | Ammonium Acetate |

| Isocyanoacetate Cycloaddition | Ethyl Isocyanoacetate | Phenyl-imidoyl Chloride | Base |

| Amidine Condensation | Benzamidine | Diethyl 2-chloro-3-oxosuccinate | Base |

Identification and Characterization of Transient Intermediates and Transition States

The precise identification of transient intermediates and transition states is paramount to understanding the reaction mechanism and controlling its outcome. While specific studies on this compound are scarce, mechanistic work on analogous systems provides significant insight.

In the Radziszewski-type synthesis, the reaction is believed to proceed through several key intermediates. Initially, the 1,2-dicarbonyl compound reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. This is followed by condensation with the aldehyde component (ethyl glyoxylate) to form a crucial cycloadduct intermediate. The final step is an oxidation or elimination reaction that leads to the aromatic imidazole ring.

Recent computational studies on the synthesis of other highly substituted imidazoles have shed light on the complexity of these pathways. For example, in the reaction of diaminomaleonitrile-based imines, computational analysis of the reaction path revealed that the regioselectivity is determined by the stability of a cycloadduct intermediate and the energy barrier of its subsequent rearrangement. nih.gov These studies suggest that a diaza-Cope rearrangement can be a key step, and the presence of certain functional groups can promote specific intramolecular proton transfer events that dictate the final product structure. nih.gov Such computational approaches could be applied to model the transition states for the cyclization and functionalization steps in the formation of this compound, helping to explain the observed regioselectivity.

The Role of Catalytic Agents and Reagents in Directing Reaction Regioselectivity and Efficiency

The choice of catalyst is critical in imidazole synthesis, often determining the reaction's efficiency, yield, and, crucially, its regioselectivity. A wide array of catalysts has been employed for multi-component reactions leading to substituted imidazoles. cymitquimica.com

Brønsted and Lewis acids are commonly used to accelerate the condensation steps.

Brønsted acidic ionic liquids , such as diethyl ammonium hydrogen phosphate, have been shown to be effective, reusable catalysts for three-component imidazole synthesis under solvent-free conditions, offering excellent yields and short reaction times. sciepub.comsciepub.com

Simple Brønsted acids like methane sulfonic acid and p-toluenesulfonic acid are also efficient catalysts. amazonaws.comnih.gov

Lewis acids such as indium(III) chloride (InCl₃·3H₂O) have been reported to catalyze the one-pot synthesis of trisubstituted imidazoles effectively. sciepub.com

These catalysts function by activating the carbonyl groups of the aldehyde and dicarbonyl components, facilitating nucleophilic attack by the ammonia source and subsequent cyclization.

The nature of the reagents themselves can also direct the reaction. In some syntheses, a substituent on one of the reactants can act as an internal catalyst, promoting a specific reaction pathway. For example, a 2-hydroxyaryl group has been shown to assist in an intramolecular proton abstraction and transfer process, which drives the regioselectivity of the cyclization. nih.gov This principle of "self-assisted" synthesis highlights how careful selection of starting materials can be as important as the external catalyst.

The table below summarizes various catalytic systems used in the synthesis of polysubstituted imidazoles, which are applicable to the formation of the target compound.

| Catalyst Type | Specific Catalyst | Reported Advantages |

| Acidic Ionic Liquid | Diethyl Ammonium Hydrogen Phosphate | Reusable, Solvent-free, Fast, High Yields. sciepub.comsciepub.com |

| Brønsted Acid | Methane Sulfonic Acid | Cost-effective, Low Reaction Time, High Yields. amazonaws.com |

| Lewis Acid | Indium(III) Chloride (InCl₃·3H₂O) | Efficient, One-pot Synthesis. sciepub.com |

| Heterogeneous Catalyst | Wells-Dawson Heteropolyacid on Silica | Reusable, Heterogeneous Catalyst. amazonaws.com |

Kinetic Analyses of Key Cyclization and Functionalization Steps

Detailed kinetic analysis, including the determination of rate constants and activation energies, for the formation of this compound is not extensively documented in publicly available literature. Such studies are highly specific and require dedicated experimental setups to monitor reactant and product concentrations over time, typically using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

However, qualitative observations from reported synthetic procedures provide some kinetic insights. The development of one-pot, multi-component reactions that proceed to completion in very short times (often minutes to a few hours) under mild conditions suggests that the key bond-forming and cyclization steps are kinetically favorable when properly catalyzed. sciepub.comamazonaws.com

A comprehensive kinetic study would aim to decouple the various steps of the reaction:

The rate of formation of the diimine intermediate from the dicarbonyl and ammonia.

The rate of the subsequent condensation with the aldehyde.

The rate of the cyclization and final oxidation/elimination to form the aromatic ring.

Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 5 Phenyl 1h Imidazole 2 Carboxylate

X-ray Crystallography for Definitive Solid-State Structure Determination:

No publicly available single-crystal X-ray diffraction data was found for ethyl 5-phenyl-1H-imidazole-2-carboxylate. Consequently, a definitive analysis of its solid-state molecular conformation, torsion angles, and specific intermolecular interactions (such as hydrogen bonding and π-π stacking) in a crystal lattice cannot be provided.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights:

A complete and verified set of ¹H and ¹³C NMR chemical shift assignments for this compound is not available in the searched scientific literature.

While general principles of 2D NMR could be discussed, the application of techniques like COSY, HSQC, and HMBC for connectivity elucidation requires specific experimental data, which could not be located for this compound.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis:

No high-resolution mass spectrometry data, which would confirm the exact molecular mass and elemental composition, was found.

A detailed analysis of the compound's specific fragmentation pattern under mass spectrometric conditions is unavailable, preventing a thorough discussion on its characteristic ion fragments.

Due to the absence of this essential primary data, constructing an article that meets the required standards of detail and scientific accuracy for this compound is not feasible at this time.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural characterization of this compound. By probing the vibrational modes of the molecule's constituent bonds, these spectroscopic methods provide a detailed fingerprint that confirms the presence of key functional groups and offers insights into the molecule's conformational and intermolecular interactions. The analysis of the vibrational spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), which aids in the precise assignment of observed vibrational bands. scirp.orgijrar.org

The vibrational modes of this compound can be systematically analyzed by considering the contributions from its three primary structural components: the imidazole (B134444) ring, the phenyl substituent, and the ethyl carboxylate group.

Imidazole Ring Vibrations: The imidazole moiety exhibits several characteristic vibrational modes. The N-H stretching vibration is particularly noteworthy, typically appearing in the 3200-3500 cm⁻¹ range. ijrar.org The precise position and shape of this band are highly sensitive to the degree of hydrogen bonding, providing valuable information about the intermolecular associations in the solid state or in solution. ijrar.org The C-N stretching vibrations within the heterocyclic ring are generally observed in the 1260-1490 cm⁻¹ region. esisresearch.orgsci.am Furthermore, the in-plane and out-of-plane bending modes of the ring's C-H bonds and the ring breathing modes contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Phenyl Group Vibrations: The monosubstituted phenyl ring gives rise to a set of well-defined absorption bands. The aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3000-3100 cm⁻¹ region. sci.am The characteristic C-C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ range. In addition, C-H in-plane bending modes are found between 1000 cm⁻¹ and 1300 cm⁻¹, while C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, occur at lower frequencies (typically below 1000 cm⁻¹). scirp.org

Ethyl Carboxylate Vibrations: The ethyl carboxylate group at the C2 position of the imidazole ring presents several distinct and strong vibrational signatures. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to produce a strong, sharp band. For similar ester compounds, this band typically appears in the 1700-1750 cm⁻¹ range. scialert.netsemanticscholar.org Its exact frequency can be influenced by electronic effects and conjugation within the molecule.

The C-O stretching vibrations of the ester group are also characteristic, typically appearing as strong bands in the 1100-1300 cm⁻¹ region. esisresearch.org The aliphatic C-H stretching vibrations of the ethyl group's CH₂ and CH₃ moieties are expected in the 2800-3000 cm⁻¹ range, while their various bending modes (scissoring, wagging, twisting, and rocking) contribute to the spectrum at frequencies below 1500 cm⁻¹. esisresearch.orgscialert.net

The following tables summarize the expected vibrational frequencies and their assignments for this compound, based on data from analogous compounds.

Table 1: Characteristic Infrared and Raman Frequencies for the Imidazole and Phenyl Moieties

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode | Notes |

|---|---|---|---|

| 3200-3500 | ν(N-H) | N-H Stretching | Position and width are sensitive to hydrogen bonding. ijrar.org |

| 3000-3100 | ν(C-H) | Aromatic C-H Stretching | Characteristic of the phenyl and imidazole rings. sci.am |

| 1400-1600 | ν(C=C) | Aromatic Ring Stretching | Multiple bands are expected in this region. |

| 1260-1490 | ν(C-N) | C-N Ring Stretching | Associated with the imidazole ring structure. esisresearch.orgsci.am |

| 1000-1300 | β(C-H) | Aromatic C-H In-plane Bending | Sharp bands of weak to medium intensity. scirp.org |

| < 1000 | γ(C-H) | Aromatic C-H Out-of-plane Bending | Can provide information on ring substitution. scirp.org |

ν = stretching; β = in-plane bending; γ = out-of-plane bending

Table 2: Characteristic Infrared and Raman Frequencies for the Ethyl Carboxylate Group

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode | Notes |

|---|---|---|---|

| 2850-3000 | ν(C-H) | Aliphatic C-H Stretching | From CH₂ and CH₃ groups of the ethyl moiety. ijrar.org |

| 1700-1750 | ν(C=O) | Carbonyl Stretching | Strong, characteristic band for the ester group. scialert.netsemanticscholar.org |

| ~1450-1470 | δ(CH₂), δₐₛ(CH₃) | Methylene Scissoring, Methyl Asymmetric Bending | Aliphatic bending modes. scialert.net |

| 1100-1300 | ν(C-O) | C-O Stretching | Typically strong bands associated with the ester linkage. esisresearch.org |

| < 900 | ρ(CH₂) | Methylene Rocking | Expected at lower frequencies. esisresearch.org |

ν = stretching; δ = bending/scissoring; ρ = rocking

Conformational Assessment: Vibrational spectroscopy is also instrumental in the conformational analysis of this compound. The molecule possesses rotational freedom primarily around the single bond connecting the phenyl ring to the imidazole ring. Different rotational conformers can lead to subtle but measurable shifts in vibrational frequencies, particularly in the fingerprint region. nih.gov The dihedral angle between the planes of the two rings influences the degree of conjugation and steric interactions, which in turn affects the electronic distribution and bond strengths, thereby altering the vibrational spectrum. nih.gov By comparing experimental spectra with theoretical spectra calculated for different stable conformers, it is possible to deduce the most probable conformation in the solid state or in solution. nih.govresearchgate.net Furthermore, variations in the N-H and C=O stretching bands under different conditions (e.g., changing solvent or temperature) can elucidate the nature and dynamics of hydrogen-bonding networks.

Computational Investigations of Ethyl 5 Phenyl 1h Imidazole 2 Carboxylate and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. These methods allow for a detailed analysis of molecular geometry, orbital energies, and charge distribution.

Molecular Geometry Optimization and Conformational Energy Landscape Analysis

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For imidazole (B134444) derivatives, DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. nih.govresearchgate.net For instance, in related benzimidazole (B57391) structures, the planarity of the benzimidazole ring system is a key feature, though substituents can cause deviations. researchgate.netnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity and lower stability, indicating that the molecule is more polarizable and can more readily undergo charge transfer interactions. nih.govirjweb.com For various imidazole and benzimidazole derivatives, DFT calculations have been used to determine these orbital energies and predict their reactivity. researchgate.netsemanticscholar.orgorientjchem.org The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. orientjchem.org

Table 1: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Imidazole Derivative 1 | -6.2967 | -1.8096 | 4.4871 |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | -5.49 | -1.99 | 3.50 |

| Benomyl | - | - | 5.039 |

| ETP5C | - | - | 4.6255 |

| ImTPh | -5.61 | -1.74 | 3.87 |

Note: Data is sourced from studies on various imidazole derivatives and may not represent ethyl 5-phenyl-1H-imidazole-2-carboxylate directly. nih.govirjweb.comnih.govsemanticscholar.orgorientjchem.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govmdpi.com The MEP surface is colored to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are prone to electrophilic attack. semanticscholar.orgresearchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are susceptible to nucleophilic attack. nih.govsemanticscholar.org Green areas denote neutral or zero potential. nih.gov

For imidazole and its derivatives, MEP analysis can identify the most reactive parts of the molecule. nih.gov The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group are generally expected to be regions of negative potential, while the N-H proton and C-H protons would exhibit positive potential. orientjchem.orgresearchgate.net This information is critical for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular Docking Simulations for In Silico Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level.

Prediction of Preferred Binding Modes with Protein Active Sites and Receptor Pockets

Molecular docking simulations can predict how this compound and its analogues fit into the active site of a target protein. The simulation explores various possible conformations and orientations of the ligand within the binding pocket, identifying the one with the most favorable interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. mdpi.comresearchgate.net

For example, in studies of other imidazole-containing compounds, docking has revealed key interactions with amino acid residues in the active sites of enzymes like sirtuins or topoisomerase IIα-DNA. nih.govnih.gov The imidazole ring can act as a hydrogen bond acceptor or donor, while the phenyl group can engage in hydrophobic or π-π stacking interactions. researchgate.netnih.gov The ethyl carboxylate group can also form crucial hydrogen bonds with the receptor. nih.gov

Computational Assessment of Binding Affinities and Interaction Energies

A key output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the target protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net

These computational assessments allow for the ranking of different compounds based on their predicted binding strength. For instance, studies on imidazole derivatives as potential enzyme inhibitors have used docking scores and binding energies to identify the most promising candidates for further experimental testing. researchgate.netnih.gov Molecular dynamics simulations can further refine these predictions by confirming the stability of the ligand-protein complex over time. nih.gov

Table 2: Chemical Compounds Mentioned | Compound Name | | :--- | | this compound | | Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate | | 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | | Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate | | Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate (B1210297) | | Ethyl 2-[4-(dimethylamino)phenyl]-1-phenyl-1H-benzimidazole-5-carboxylate | | Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate | | Benomyl | | Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | | N-Butyl-1H-benzimidazole | | Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates | | 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | | 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | | Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | | Imidazole-pyrazole-benzo[f]chromene hybrids | | 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | | 2,2'-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate | | 2-ethyl-1H-benzo[d]imidazole | | Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate |benzo[d]imidazole | | Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate |

Studies on Molecular Interactions and Biological System Modulation by Ethyl 5 Phenyl 1h Imidazole 2 Carboxylate in Vitro and Pre Clinical Focus

Mechanism-Based Enzyme Inhibition Studies (In Vitro Models)

The imidazole (B134444) framework is a key component in many enzyme inhibitors due to its ability to coordinate with metal ions in active sites and form hydrogen bonds. Research into ethyl 5-phenyl-1H-imidazole-2-carboxylate and related compounds has revealed significant potential for mechanism-based enzyme inhibition.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. uni.lu Overactivity of this enzyme can lead to hyperuricemia and gout. uni.lu Consequently, XO is a significant therapeutic target for the treatment of these conditions. nih.govnih.gov

While direct studies on this compound are limited, extensive research on structurally similar imidazole derivatives has demonstrated potent inhibitory activity against xanthine oxidase. A study on a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives revealed excellent, potent inhibition of XO. uni.lu Several of these compounds exhibited inhibitory potencies comparable to or exceeding that of febuxostat, a known clinical XO inhibitor. uni.lu

Kinetic analysis of a representative compound from this series, 4f, identified it as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. uni.lu Molecular docking studies further suggested that these compounds bind effectively within the active site of the enzyme. uni.lu

| Compound Class | Target Enzyme | Key Findings | Inhibition Type | Reference |

|---|---|---|---|---|

| 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives | Xanthine Oxidase (XO) | Showed excellent inhibitory potency with IC50 values ranging from 0.003 µM to 1.2 µM. Compounds 4d and 4e (IC50 = 0.003 µM) were more potent than the reference drug Febuxostat (IC50 = 0.01 µM). | Mixed-type | uni.lu |

The inhibition of specific enzymes by imidazole-containing compounds can lead to the significant modulation of cellular pathways. For instance, the inhibition of xanthine oxidase directly impacts the purine metabolic pathway, reducing the production of uric acid. uni.lu

Direct Interaction with Protein Targets (In Vitro Systems)

The versatility of the imidazole ring allows for its incorporation into molecules designed to bind with high affinity and specificity to a wide range of protein targets, including cell surface receptors and intracellular proteins.

In vitro studies have confirmed that imidazole derivatives can be engineered to bind to various receptor sites, modulating their function.

Adrenergic Receptors: A structure-activity relationship study on 4-substituted imidazoles revealed potent and selective binding to α2-adrenoceptors. nih.gov The naphthalene (B1677914) analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, was identified as a highly potent and selective α2-adrenoceptor agonist, demonstrating that the imidazole ring is a critical pharmacophore for this class of receptors. nih.gov

Epidermal Growth Factor Receptor (EGFR): In the realm of oncology, imidazole-based compounds have been designed as inhibitors of the EGFR, a key receptor in cell signaling and cancer progression. nih.gov These compounds bind to the ATP binding domain of the EGFR kinase, preventing its activation and subsequent downstream signaling. nih.gov

HIV-1 Integrase: Research into novel antiviral agents has explored 1,5-diaryl-1H-imidazole derivatives as inhibitors of the protein-protein interaction between the host factor LEDGF/p75 and HIV-1 integrase. nih.gov These compounds were shown to selectively bind to the LEDGF/p75-binding pocket on the integrase enzyme, highlighting the potential for imidazole scaffolds to disrupt critical viral processes. nih.gov

The direct binding of imidazole derivatives to protein targets leads to a measurable modulation of their biological function. Receptor binding studies with 4-substituted imidazoles at adrenergic receptors demonstrated that subtle structural and stereochemical changes could switch the compound's activity from an agonist (activator) to an antagonist (inhibitor). nih.gov

In the case of EGFR, the binding of imidazole inhibitors directly blocks the enzyme's kinase activity. nih.gov This inhibition was quantified in vitro, with some derivatives showing IC50 values in the nanomolar range, comparable to the established drug erlotinib. nih.gov This enzymatic inhibition prevents the phosphorylation cascade that drives cell proliferation. nih.gov

For HIV-1 integrase, the interaction of certain 1,5-diaryl-1H-imidazole derivatives with the LEDGF/p75 binding pocket was found to induce higher-order multimerization of the integrase protein. nih.gov This alteration of the protein's quaternary structure interferes with its normal function in the viral replication cycle. nih.gov

Cellular Assays for Investigating Biological Responses (In Vitro Research Models)

To translate molecular interactions into an understanding of biological effects, a variety of in vitro cellular assays are employed. These assays measure the functional consequences of enzyme inhibition or receptor modulation in a cellular context. Studies on imidazole derivatives have utilized numerous cancer cell lines to investigate their anti-proliferative and cytotoxic effects.

Key findings from these cellular assays include:

Anti-proliferative Activity: Imidazole-based EGFR inhibitors were assessed against a panel of breast (MDA-MB-231, T47D, MCF-7), lung (A549), and colorectal (HT-29) cancer cell lines, demonstrating significant growth inhibition at low micromolar concentrations. nih.gov

Cytotoxicity and Cell Cycle Arrest: The most potent compounds were found to halt the cell cycle at specific phases. For example, one EGFR inhibitor arrested the cell cycle in the sub-G1 phase, which is indicative of apoptosis. nih.gov In a separate study, a benzimidazole (B57391) derivative caused cell cycle arrest at the S phase in A549 lung cancer cells. nih.gov

Induction of Apoptosis: Further investigation confirmed that the observed cytotoxicity was due to the induction of programmed cell death (apoptosis). nih.gov

Antiviral Efficacy: In antiviral research, cell-based assays for HIV-1 demonstrated that 1,5-diaryl-1H-imidazole derivatives could achieve moderate inhibition of viral replication with low cellular toxicity, as measured by CC50 values. nih.gov

The data below summarizes findings from cellular assays performed on various imidazole and benzimidazole derivatives, illustrating the biological responses elicited by these classes of compounds.

| Compound Class | Cell Line(s) | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| Imidazole-based EGFR inhibitors | MDA-MB-231, T47D, MCF-7 (breast), A549 (lung), HT-29 (colorectal) | Anti-proliferative assay | Inhibited cell growth with IC50 values from 1.98 to 4.07 µM. | nih.gov |

| Imidazole-based EGFR inhibitors | A549 (lung) | Cell Cycle Analysis | Halted the cell cycle at the sub-G1 phase. | nih.gov |

| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | SW480 (colon), A549 (lung) | Cytotoxicity assay (MTT) | Compound 5o showed high activity with IC50 of 0.21 µM (A549) and 4.9 µM (SW480). | nih.gov |

| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | A549 (lung) | Cell Cycle Analysis, Apoptosis Assay | Induced apoptosis and arrested the cell cycle at the S phase. | nih.gov |

| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | MT-4 cells | HIV-1 Antiviral Assay | Compounds exhibited moderate antiviral inhibition (33–45%) with CC50 values >50 µM. | nih.gov |

Analysis of Cellular Growth and Viability in Controlled Experimental Settings

Direct studies on the cytotoxicity of this compound are limited in publicly available scientific literature. However, research on structurally similar compounds provides insights into the potential effects of this class of molecules on cellular growth and viability.

A study investigating a series of ethyl 2-aryl-1-hydroxy-1H-imidazole-5-carboxylates evaluated their cytotoxic effects on Vero cell cultures. nih.gov Within this series, a compound featuring a non-substituted phenyl group at the 2-position of the imidazole ring, which is a structural isomer of the title compound, was assessed. This specific analogue, ethyl 1-hydroxy-2-phenyl-4-methyl-1H-imidazole-5-carboxylate, did not exhibit significant inhibitory activity against the tested cell line. nih.gov Another closely related compound, ethyl 2-aryl-1-hydroxy-1H-imidazole-5-carboxylate with a non-substituted phenyl moiety, also showed no notable cytotoxicity. nih.gov

In contrast, the introduction of specific functional groups to the phenyl ring can modulate the cytotoxic profile. For instance, the derivative ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate demonstrated low cytotoxicity with a 50% cytotoxic concentration (CC₅₀) of 321.97 µM. nih.gov

Table 1: Cytotoxicity of Ethyl 2-aryl-1-hydroxy-1H-imidazole-5-carboxylate Derivatives on Vero Cells

| Compound | Cytotoxicity (CC₅₀ in µM) |

| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | 321.97 |

| Ethyl 2-aryl-1-hydroxy-1H-imidazole-5-carboxylates (with non-substituted phenyl) | Not Active |

| Ethyl 1-hydroxy-2-phenyl-4-methyl-1H-imidazole-5-carboxylate | Not Active |

Data sourced from a study on the antiviral activity of 2-aryl-1-hydroxyimidazole derivatives. nih.gov

Investigation of Compound-Induced Perturbations in Cellular Processes (e.g., Photosynthesis Inhibition in Plant Models)

There is no direct research available on the effects of this compound on photosynthesis. However, studies on other imidazole carboxylate derivatives indicate that this class of compounds can interact with and inhibit cellular processes in plant models.

One study investigated the impact of ethyl 4-methyl-5-imidazolecarboxylate (emizco), a structural analogue that lacks the C5-phenyl group, on photosynthetic processes in spinach chloroplasts. researchgate.net The findings revealed that emizco and its cobalt(II) coordination compounds act as inhibitors of the Hill reaction, a key process in the light-dependent reactions of photosynthesis. researchgate.net These compounds were found to inhibit photosynthetic electron flow and ATP synthesis. researchgate.net The coordination of emizco with cobalt(II) resulted in more potent inhibition compared to the metal salts alone. researchgate.net

The mechanism of this inhibition was further elucidated, showing that the cobalt(II) coordination compounds target the Q₈(D1)-protein and the cytochrome b₆f complex, crucial components of the photosynthetic electron transport chain. researchgate.net

Table 2: Photosynthesis Inhibition by Ethyl 4-methyl-5-imidazolecarboxylate (emizco) and its Cobalt(II) Complexes

| Compound | Target Site in Photosynthetic Apparatus | Effect |

| Ethyl 4-methyl-5-imidazolecarboxylate | Q₈(D1)-protein, Cytochrome b₆f complex | Inhibition of electron flow and ATP synthesis |

| Cobalt(II) coordination compounds of emizco | Q₈(D1)-protein, Cytochrome b₆f complex | More potent inhibition than metal salts alone |

This data is based on studies of a structural analogue and may not be representative of this compound. researchgate.net

Antimicrobial and Antiviral Activity Studies (In Vitro Evaluations)

The imidazole scaffold is a common feature in many antimicrobial and antiviral agents. Research into derivatives of this compound has explored their potential in this domain.

Antiviral Activity: Research into a series of ethyl 2-aryl-1-hydroxy-1H-imidazole-5-carboxylates has been conducted to evaluate their activity against various orthopoxviruses, including the Vaccinia virus (VACV). nih.gov In these studies, the compound ethyl 2-aryl-1-hydroxy-1H-imidazole-5-carboxylate, where the aryl group is a non-substituted phenyl ring, did not show any inhibitory activity against VACV. nih.gov

However, other derivatives within the same family have demonstrated significant antiviral potential. For example, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate was found to be highly active against VACV, with a 50% inhibitory concentration (IC₅₀) of 0.35 µM and a high selectivity index of 919. nih.gov This same compound also showed inhibitory effects against cowpox virus and ectromelia virus. nih.gov The class of 2-aryl-1-hydroxyimidazoles has been noted for its promising antiviral activity against a wide range of orthopoxviruses. rsc.org

Table 3: Antiviral Activity of Ethyl 2-aryl-1-hydroxy-1H-imidazole-5-carboxylate Derivatives against Vaccinia Virus

| Compound | Antiviral Activity (IC₅₀ in µM) | Selectivity Index (SI) |

| Ethyl 2-aryl-1-hydroxy-1H-imidazole-5-carboxylate (non-substituted phenyl) | Not Active | Not Applicable |

| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | 0.35 | 919 |

Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀. Data from in vitro studies on Vero cells. nih.gov

Antimicrobial Activity: While direct studies on the antimicrobial properties of this compound are not readily available, research on related benzimidazole and imidazole derivatives suggests potential activity. For instance, a series of methyl or ethyl 1H-benzimidazole-5-carboxylates carrying aromatic amide and amidine groups at the C-2 position have shown potent antibacterial activity against strains like Staphylococcus aureus (including MRSA) and Staphylococcus epidermidis (MRSE). researchgate.netnih.gov Similarly, various hybrids of imidazole have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov One study on a synthesized imidazole derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, found it to have good antibacterial activity, particularly against Gram-positive bacteria. researchgate.net

The precise mechanisms of action for this compound have not been specifically elucidated. However, the mechanisms for related compounds offer potential avenues for investigation.

For antiviral activity, some 2-phenylbenzimidazole (B57529) derivatives have been found to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of the Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV). researchgate.net This enzyme is critical for the replication of these viruses, and its inhibition is a key mechanism for antiviral drugs.

In the context of antimicrobial action, the mechanism often depends on the specific structural features of the imidazole derivative. For example, the well-documented mechanism for nitroimidazole antibiotics involves the reduction of the nitro group under anaerobic conditions to form a short-lived nitro radical anion. nih.gov This reactive species is cytotoxic to anaerobic bacteria. nih.gov For other imidazole derivatives, the mechanism may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Structure Activity Relationship Sar Studies of Ethyl 5 Phenyl 1h Imidazole 2 Carboxylate Derivatives

Systematic Structural Modifications of the Imidazole (B134444) Core and Substituents

The chemical versatility of the ethyl 5-phenyl-1H-imidazole-2-carboxylate scaffold allows for a wide range of structural modifications. These alterations are strategically made to probe the interactions of the molecule with its biological targets and to optimize its pharmacological profile.

Variations of the Phenyl Group at the C-5 Position (e.g., Halogenation, Alkyl/Aryl Substitution)

The phenyl group at the C-5 position of the imidazole ring is a key site for structural modification. Alterations at this position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for biological targets.

Research has shown that the introduction of various substituents on the C-5 phenyl ring can modulate biological activity. For instance, in the pursuit of novel anticancer agents, a series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives were synthesized with different aromatic substituents. hanyang.ac.kr It was observed that a 1,3,5-substituted phenyl group could occupy a hydrophobic pocket at the binding site of FLT3 kinase. hanyang.ac.kr Furthermore, studies on 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents revealed that compounds with electron-withdrawing groups at the fourth position of the phenyl ring showed significant activity. researchgate.net Specifically, a derivative with a bromo substitution was identified as the most active in the series. researchgate.net

The following table summarizes the impact of C-5 phenyl substitutions on the biological activity of imidazole derivatives based on various studies.

| Substitution on C-5 Phenyl Ring | Observed Biological Effect | Target/Model |

| 1,3,5-substitution | Occupies hydrophobic pocket | FLT3 Kinase |

| 4-bromo | Potent anticonvulsant activity | Maximum Electroshock Seizure Model |

| Electron-withdrawing groups at para-position | Increased anticonvulsant activity | Maximum Electroshock Seizure Model |

Modifications to the Ethyl Carboxylate Group (e.g., Hydrolysis to Carboxylic Acid, Alternative Ester Forms)

The ethyl carboxylate group at the C-2 position of the imidazole ring is another critical site for modification. This group can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds with target proteins.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common modification. This transformation can alter the molecule's charge and polarity, potentially leading to different binding interactions. For example, in a series of symmetrically bis-substituted imidazole analogs designed as angiotensin II AT1 receptor blockers, both tetrazole and carboxylate functional groups were evaluated. ebi.ac.uk The resulting carboxylic acid derivatives demonstrated significant binding affinities. ebi.ac.uk

Furthermore, the synthesis of alternative ester forms can also impact biological activity. By varying the alcohol moiety of the ester, researchers can fine-tune the lipophilicity and steric bulk of the molecule, which can affect its absorption, distribution, and target engagement.

Systematic Substitutions at the N-1 Position of the Imidazole Ring

In the development of novel inhibitors, systematic substitutions at the N-1 position have been shown to be crucial for optimizing activity. For instance, in a study of 1-alkyl imidazole derivatives, it was found that the antibacterial effects increased as the number of carbons in the alkyl chain at the N-1 position increased up to nine carbons. mdpi.com Additionally, the design of N,N'-symmetrically bis-substituted butylimidazole analogs as angiotensin II receptor blockers involved placing biphenyl (B1667301) moieties at both the N-1 and N-3 positions. ebi.ac.uk

Correlation of Defined Structural Features with Observed Molecular-Level Biological Effects

A central goal of SAR studies is to establish a clear correlation between specific structural features and the observed biological effects at the molecular level. This understanding is paramount for the rational design of more effective therapeutic agents.

For example, in the context of anticancer drug development, the substitution pattern on the imidazole core has been directly linked to inhibitory activity against specific kinases. A study on novel imidazole derivatives as EGFR inhibitors found that compounds with specific substitutions exhibited potent inhibition of both wild-type EGFR and the T790M mutant. nih.gov Molecular docking studies confirmed that these derivatives formed stable interactions within the EGFR active site, explaining their antiproliferative effects. nih.gov

Similarly, in the development of anticonvulsants, the presence of electron-withdrawing groups on the phenyl ring of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives was correlated with increased activity. researchgate.net This suggests that the electronic nature of the substituent plays a direct role in the molecule's interaction with its neurological target.

The table below illustrates the correlation between structural modifications and observed biological activities for various imidazole-based compounds.

| Structural Feature | Biological Target/Activity | Observed Effect |

| Specific substitutions on imidazole core | EGFR Kinase Inhibition | Potent inhibition of EGFRWT and EGFRT790M |

| Electron-withdrawing groups on C-2 phenyl ring | Anticonvulsant Activity | Increased efficacy in seizure models |

| N-1 alkyl chain length | Antibacterial Activity | Increased activity with up to nine carbons |

| N-1 and N-3 biphenyl substitution | Angiotensin II AT1 Receptor Blockade | High binding affinity |

Computational Pharmacophore Modeling and Rational Design of Novel Analogues

Computational tools, particularly pharmacophore modeling, play a pivotal role in modern drug discovery by enabling the rational design of novel analogues. dovepress.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com

By analyzing a set of active molecules, a pharmacophore model can be generated to guide the design of new compounds with improved potency and selectivity. nih.govnih.gov This approach was successfully employed in the study of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors. nih.govnih.gov A pharmacophore model was generated from a training set of known active inhibitors, and this model was then used to predict the activity of newly designed compounds. nih.govnih.gov

Molecular docking studies are often used in conjunction with pharmacophore modeling to visualize and analyze the binding interactions of designed ligands with their target proteins. mdpi.comresearchgate.net This allows for a more detailed understanding of the SAR and facilitates the optimization of lead compounds. For instance, in the design of novel imidazole derivatives as EGFR inhibitors, molecular docking and dynamics simulations confirmed the stable binding of the most potent compounds within the EGFR active site, corroborating the experimental findings. nih.gov This synergy between computational modeling and experimental synthesis and testing accelerates the drug discovery process and increases the likelihood of identifying promising new drug candidates. nih.gov

Coordination Chemistry of the Imidazole 2 Carboxylate Ligand

Formation of Coordination Complexes with Various Transition Metal Ions

Based on studies of analogous imidazole-containing ligands, it is anticipated that ethyl 5-phenyl-1H-imidazole-2-carboxylate would readily form coordination complexes with a variety of transition metal ions. Research on similar ligands has demonstrated successful complexation with metals such as copper(II), zinc(II), cobalt(II), nickel(II), manganese(II), and cadmium(II) uomustansiriyah.edu.iqresearchgate.netderpharmachemica.com. The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or methanol (B129727) uomustansiriyah.edu.iqresearchgate.net. The resulting complexes often precipitate from the reaction mixture and can be isolated by filtration.

For instance, studies on a novel azo-imidazole derivative have shown the formation of octahedral complexes with Mn(II), Co(II), Ni(II), and Cu(II) researchgate.net. Similarly, Schiff base complexes derived from imidazole-2-carboxaldehyde and L-phenylalanine have been synthesized with Co(II), Ni(II), Cu(II), and Zn(II) derpharmachemica.com. It is therefore highly probable that this compound would exhibit similar reactivity, yielding stable complexes with these and other transition metals.

Analysis of Ligand Coordination Modes (e.g., Monodentate, Bidentate, Bridging)

The coordination versatility of imidazole-2-carboxylate ligands is a key feature of their chemistry. Depending on the metal ion, the reaction conditions, and the presence of other coordinating species, this compound is expected to exhibit several coordination modes.

Monodentate Coordination: In this mode, the ligand would coordinate to the metal center through a single donor atom. This is often the N3 nitrogen of the imidazole (B134444) ring, which acts as a Lewis base. This type of coordination has been observed in complexes of monodentate benzimidazole (B57391) ligands with Cu(II) and Ni(II) researchgate.net.

Bidentate Chelation: A more common and stable coordination mode for ligands containing both nitrogen and oxygen donor atoms is bidentate chelation. In this arrangement, the ligand would coordinate to the metal ion through both the N3 nitrogen of the imidazole ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. This mode is frequently observed in metal complexes of amino acids and other N,O-donor ligands derpharmachemica.com.

Bridging Coordination: The imidazole-2-carboxylate ligand could also act as a bridging ligand, connecting two or more metal centers. This can occur in several ways, for example, by coordinating to one metal via the N3- and O-donors in a chelating fashion, while the second oxygen of the carboxylate group coordinates to an adjacent metal ion. This bridging can lead to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted would be influenced by factors such as the size and electronic properties of the metal ion, the steric hindrance from the phenyl and ethyl groups on the ligand, and the solvent used for synthesis.

Structural Characterization of Metal-Imidazole-2-carboxylate Complexes (e.g., X-ray Crystallography)

For example, the crystal structure of a cadmium(II) complex with a related 4-carboxy-2-ethyl-1H-imidazole-5-carboxylate ligand reveals coordination through both the nitrogen and oxygen atoms of the imidazole and carboxylate groups . In another example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate shows a complex network of hydrogen bonding and π–π stacking interactions that stabilize the crystal lattice nih.gov.

It is anticipated that X-ray crystallographic analysis of complexes of this compound would reveal the precise bond lengths, bond angles, and coordination geometry around the metal center. Such data would confirm the coordination mode of the ligand and provide details on the planarity of the imidazole ring and the orientation of the phenyl and ethyl substituents.

Table 1: Predicted Crystallographic Parameters for a Hypothetical Metal Complex of this compound This table is predictive and based on data from analogous compounds.

| Parameter | Predicted Value Range | Source Compound for Analogy |

| Metal-Nitrogen (M-N) Bond Length | 2.0 - 2.2 Å | General transition metal-imidazole complexes uomustansiriyah.edu.iq |

| Metal-Oxygen (M-O) Bond Length | 2.1 - 2.4 Å | Metal-carboxylate complexes |

| Imidazole C-N Bond Lengths | 1.32 - 1.38 Å | Cadmium(II) imidazole-carboxylate complex |

| Carboxylate C-O Bond Lengths | 1.25 - 1.28 Å | Manganese(II) imidazole-carboxylate complex |

| N-M-O Bite Angle (Bidentate) | 75 - 85° | General N,O-chelate complexes |

Impact of Metal Coordination on the Electronic and Steric Environment of the Imidazole Ring

Coordination of a metal ion to the imidazole ring is expected to significantly alter its electronic and steric environment. The donation of electron density from the N3 nitrogen to the metal center will result in a redistribution of electron density within the imidazole ring. This can be observed spectroscopically, for instance, through changes in the chemical shifts of the imidazole protons in ¹H NMR spectra or shifts in the vibrational frequencies of the C=N and C-N bonds in FT-IR spectra researchgate.netderpharmachemica.com.

Investigation of Metal-Ion Mediated Biological Interactions (e.g., Enzyme Inhibition via Metal Chelation)

Metal complexes of imidazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. A key mechanism through which these complexes can exert their biological effects is through enzyme inhibition. The chelation of a metal ion by a ligand like this compound can enhance its biological activity compared to the free ligand.

For example, studies on novel 2-phenyl-1H-imidazole-5-carboxamide derivatives have shown them to be potent inhibitors of Factor XIa, a key enzyme in the blood coagulation cascade nih.gov. The imidazole moiety plays a crucial role in binding to the active site of the enzyme. It is plausible that metal complexes of this compound could act as inhibitors for various metalloenzymes. The metal complex could interact with the enzyme's active site, potentially displacing a catalytically important metal ion or blocking substrate access.

Furthermore, the lipophilicity of the complex, influenced by the phenyl and ethyl groups, can affect its ability to cross cell membranes and reach its intracellular target. The choice of the metal ion can also modulate the biological activity, with different metals conferring different redox properties and coordination geometries to the complex.

Future Research Directions and Perspectives on Ethyl 5 Phenyl 1h Imidazole 2 Carboxylate

Exploration of Innovative Synthetic Routes for Enhanced Scalability and Sustainability

The future of producing ethyl 5-phenyl-1H-imidazole-2-carboxylate hinges on the development of synthetic methodologies that are not only scalable for potential industrial application but also adhere to the principles of green chemistry. Current research into the synthesis of related imidazole (B134444) compounds highlights several promising avenues.

One key area of exploration is the adoption of one-pot synthesis procedures. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced solvent waste, energy consumption, and purification efforts. For instance, one-pot methods for synthesizing 2,4,5-trisubstituted imidazoles have been successfully developed using catalysts like citric acid or operating under solvent-free conditions. researchgate.netnih.gov Adapting these strategies for the specific synthesis of this compound could dramatically improve efficiency.

Furthermore, the principles of green chemistry are increasingly guiding synthetic design. This includes the use of environmentally benign solvents, such as water, and the development of catalyst-free reactions. unigoa.ac.innih.gov Research on other imidazole derivatives has shown that water can be an effective solvent for their synthesis, minimizing the use of hazardous organic solvents. unigoa.ac.in

Biocatalysis represents another frontier for sustainable synthesis. The use of enzymes or even whole natural systems, like fruit juices, as biocatalysts for imidazole synthesis has been reported, offering a renewable and eco-friendly alternative to traditional chemical catalysts. rsc.org Lipases have also been employed for the selective synthesis of imidazole-fused heterocycles, demonstrating the potential of enzymatic approaches. organic-chemistry.org

For large-scale production, flow chemistry presents a compelling alternative to traditional batch processing. Continuous-flow systems offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.govseejph.comresearchgate.netresearchgate.net The application of flow chemistry to the synthesis of imidazole-containing pharmaceuticals has already been demonstrated and could be adapted for this compound. Additionally, energy sources like ultrasonic irradiation have been shown to accelerate reaction times and improve yields in imidazole synthesis, aligning with the goals of process intensification. seejph.com

A comparative look at potential synthetic strategies is presented in the table below, drawing on methodologies developed for analogous compounds.

| Synthetic Approach | Key Advantages | Potential for this compound |

| One-Pot Synthesis | Reduced waste, energy, and time | High potential for streamlined production |

| Green Chemistry | Use of non-toxic solvents, catalyst-free conditions | Enhanced environmental profile of the synthesis |

| Biocatalysis | Renewable catalysts, mild reaction conditions | Sustainable and eco-friendly manufacturing |

| Flow Chemistry | Scalability, safety, and process control | Feasible for large-scale, efficient production |

| Ultrasonic Irradiation | Faster reaction rates, improved yields | Potential for process intensification |

Advanced Investigations into Intricate Molecular Mechanisms in Complex Biological Systems

While direct research into the molecular mechanisms of this compound is limited, studies on structurally similar imidazole derivatives provide a foundation for future investigations. The imidazole scaffold is a common feature in many biologically active molecules, known to interact with a wide range of proteins and enzymes. nih.govnih.gov

Future research should focus on identifying the specific biological targets of this compound. Given that related phenyl-imidazole compounds have shown activity as inhibitors of enzymes like sirtuins and cyclooxygenase-2 (COX-2), these represent logical starting points for investigation. rsc.orgnih.gov For example, studies on other imidazole derivatives have demonstrated their ability to modulate signaling pathways involved in cell proliferation and apoptosis, suggesting potential applications in cancer research. rsc.org

A crucial area of future work will be the elucidation of how this compound modulates specific signaling pathways . This will involve a combination of in vitro and in vivo studies. Cellular assays using relevant cell lines can provide initial insights into the compound's effects on cell viability, proliferation, and other key cellular processes. Techniques such as Western blotting and quantitative PCR can then be used to probe changes in the expression and activity of proteins within specific signaling cascades.

For instance, research on 1,5-diaryl-1H-imidazole-4-carboxylates, which share a similar core structure, identified them as inhibitors of the HIV-1 integrase interaction with LEDGF/p75. nih.gov This suggests that this compound could potentially interfere with protein-protein interactions critical for disease processes.

The following table outlines potential biological targets for this compound based on studies of related compounds.

| Potential Biological Target | Observed Activity in Related Imidazoles | Potential Therapeutic Area |

| Sirtuins | Inhibition | Cancer |